Cas no 1289386-71-5 (3-BROMOMETHYL-PYRROLIDINE)
3-BROMOMETHYL-PYRROLIDINE Chemical and Physical Properties
Names and Identifiers
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- 3-BROMOMETHYL-PYRROLIDINE
- 3-(bromomethyl)pyrrolidine
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Experimental Properties
- Density: 1.378
- Boiling Point: 187 ºC
- Flash Point: 67 ºC
3-BROMOMETHYL-PYRROLIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2985800-0.05g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-2985800-0.1g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-2985800-0.25g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-2985800-0.5g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-2985800-1.0g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-2985800-2.5g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-2985800-5.0g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-2985800-10.0g |
3-(bromomethyl)pyrrolidine |
1289386-71-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547113-1g |
3-(Bromomethyl)pyrrolidine |
1289386-71-5 | 98% | 1g |
¥10573.00 | 2024-08-09 |
3-BROMOMETHYL-PYRROLIDINE Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-BROMOMETHYL-PYRROLIDINE
3-Bromomethyl-Pyrrolidine: A Versatile Intermediate in Chemical and Pharmaceutical Research
3-Bromomethyl-pyrrolidine (CAS No. 1289386-71-5) is a highly versatile compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound is characterized by its bromomethyl group attached to a pyrrolidine ring, making it an excellent starting material for the synthesis of complex molecules with diverse biological activities.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block in many natural products and pharmaceuticals. The presence of the bromomethyl group in 3-bromomethyl-pyrrolidine provides a reactive site for various chemical transformations, including nucleophilic substitution reactions, which are crucial for the synthesis of functionalized pyrrolidines. This makes 3-bromomethyl-pyrrolidine an invaluable intermediate in the development of new drugs and therapeutic agents.
Recent studies have highlighted the importance of 3-bromomethyl-pyrrolidine in the synthesis of compounds with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 3-bromomethyl-pyrrolidine as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that the bromomethyl group could be readily substituted with various functional groups to produce compounds with enhanced antiviral activity against a range of viral pathogens.
In another notable study, researchers from the University of California, San Francisco, utilized 3-bromomethyl-pyrrolidine to develop new inhibitors of protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation can have significant therapeutic benefits. The team successfully synthesized a series of pyrrolidine-based inhibitors that showed high potency and selectivity against specific PPI targets. These findings underscore the potential of 3-bromomethyl-pyrrolidine as a platform for the development of novel therapeutic agents targeting PPIs.
The synthetic versatility of 3-bromomethyl-pyrrolidine extends beyond pharmaceutical applications. In materials science, this compound has been explored as a precursor for the synthesis of functional polymers and copolymers. A recent study published in Macromolecules demonstrated the use of 3-bromomethyl-pyrrolidine-derived monomers to create polymers with tunable properties, such as solubility, thermal stability, and mechanical strength. These polymers have potential applications in areas such as drug delivery systems, coatings, and adhesives.
The reactivity of the bromomethyl group in 3-bromomethyl-pyrrolidine also makes it an attractive candidate for click chemistry reactions. Click chemistry is a powerful tool for rapid and efficient synthesis of complex molecules through highly selective and robust reactions. Researchers have utilized 3-bromomethyl-pyrrolidine-based click chemistry to synthesize conjugates with enhanced biological activity and improved pharmacokinetic properties. This approach has been particularly useful in the development of targeted drug delivery systems and imaging agents.
In addition to its synthetic utility, 3-bromomethyl-pyrrolidine has been studied for its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential for controlling stereochemistry during organic synthesis, which is crucial for producing enantiomerically pure compounds with desired biological activities. A study published in Organic Letters reported the use of 3-bromomethyl-pyrrolidine-derived chiral auxiliaries to achieve high enantioselectivity in various asymmetric transformations. This work highlights the versatility of 3-bromomethyl-pyrrolidine as both a synthetic intermediate and a chiral auxiliary.
The safety profile of 3-bromomethyl-pyrrolidine is another important consideration for its widespread use in research and development. While handling any chemical compound requires appropriate safety measures, studies have shown that 3-bromomethyl-pyrrolidine can be safely handled under standard laboratory conditions when proper precautions are taken. It is important to note that users should always refer to material safety data sheets (MSDS) and follow recommended guidelines to ensure safe handling and storage.
In conclusion, 3-Bromomethyl-pyrrolidine (CAS No. 1289386-71-5) is a highly versatile compound with significant potential in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.
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